molecular formula C22H20Cl2N4O2 B11085943 3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione

3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione

Cat. No.: B11085943
M. Wt: 443.3 g/mol
InChI Key: BKPJGWLYOVCCAU-UHFFFAOYSA-N
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Description

3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a pyrrolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions would be carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the nitro groups if present, using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, catalytic hydrogenation.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety can yield benzimidazole N-oxides, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches for various diseases.

Medicine

In medicine, 3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to the desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione: Similar structure but lacks the dichlorophenyl group.

    3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3,5-dimethylphenyl)pyrrolidine-2,5-dione: Similar structure with methyl groups instead of chlorine atoms.

Uniqueness

The presence of the dichlorophenyl group in 3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione imparts unique chemical and biological properties. This modification can enhance the compound’s stability, bioavailability, and interaction with specific biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C22H20Cl2N4O2

Molecular Weight

443.3 g/mol

IUPAC Name

3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C22H20Cl2N4O2/c23-14-9-15(24)11-16(10-14)28-20(29)12-19(22(28)30)27-7-5-13(6-8-27)21-25-17-3-1-2-4-18(17)26-21/h1-4,9-11,13,19H,5-8,12H2,(H,25,26)

InChI Key

BKPJGWLYOVCCAU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C4CC(=O)N(C4=O)C5=CC(=CC(=C5)Cl)Cl

Origin of Product

United States

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